molecular formula C11H14N2O2 B2554634 Ethyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate CAS No. 2248261-25-6

Ethyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate

Cat. No.: B2554634
CAS No.: 2248261-25-6
M. Wt: 206.245
InChI Key: IKFQRTNWRRGSPT-UHFFFAOYSA-N
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Description

Ethyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3-vinyl-1,2,4-triazines with primary or secondary propargylamines via aza-Michael and hetero-Diels–Alder reactions . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or receptor ligand, modulating biological processes at the molecular level . The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives .

Comparison with Similar Compounds

Ethyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities .

Properties

IUPAC Name

ethyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-2-15-11(14)10-4-3-8-7-12-6-5-9(8)13-10/h5-7,10,13H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFQRTNWRRGSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C(N1)C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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